molecular formula C9H7Br2FO2 B1409986 Methyl 2,3-dibromo-5-fluorophenylacetate CAS No. 1807034-09-8

Methyl 2,3-dibromo-5-fluorophenylacetate

Cat. No.: B1409986
CAS No.: 1807034-09-8
M. Wt: 325.96 g/mol
InChI Key: ZDBHXVBVPJTRNP-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-5-fluorophenylacetate is an organic compound with the chemical formula C9H7Br2FO2. It is a white to yellowish crystalline powder that is used in scientific research mainly as a halogenated heterocyclic compound. This compound is known for its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of methyl phenylacetate using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted phenylacetates, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Methyl 2,3-dibromo-5-fluorophenylacetate is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,3-dibromo-5-fluorophenylacetate exerts its effects depends on the specific application. In chemical reactions, the bromine and fluorine atoms play a crucial role in the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological studies or as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dibromo-4-fluorophenylacetate
  • Methyl 2,3-dibromo-6-fluorophenylacetate
  • Methyl 2,3-dibromo-5-chlorophenylacetate

Uniqueness

Methyl 2,3-dibromo-5-fluorophenylacetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it particularly valuable in certain synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-(2,3-dibromo-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHXVBVPJTRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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